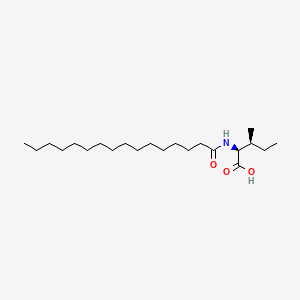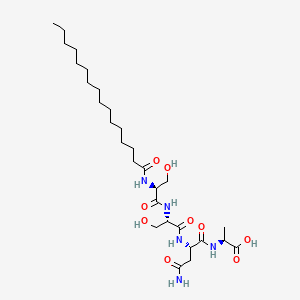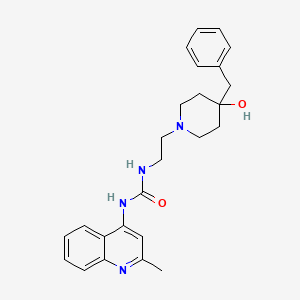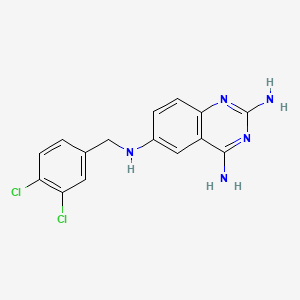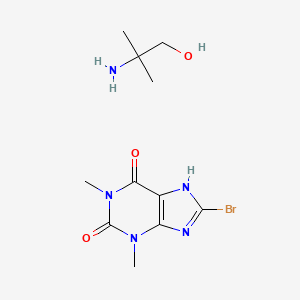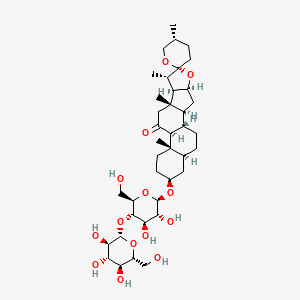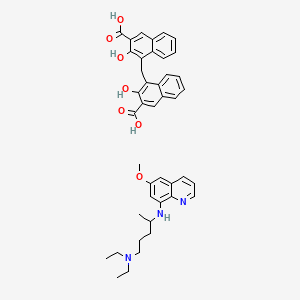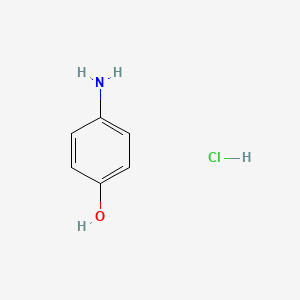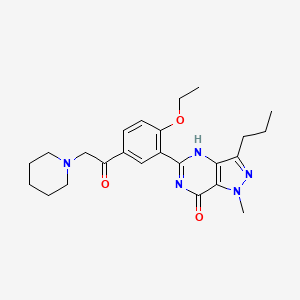
Piperiacetildenafil
Descripción general
Descripción
Piperiacetildenafil is an intermediate in the preparation of pyrazolopyrimidinones . It is used in pharmaceutical toxicology .
Synthesis Analysis
This compound is an intermediate in the preparation of pyrazolopyrimidinones . The synthesis of this compound is not explicitly mentioned in the search results, but it is indicated that it can be produced in a straightforward manner .Molecular Structure Analysis
The molecular formula of this compound is C24H31N5O3 . Its average mass is 437.535 Da and its monoisotopic mass is 437.242676 Da .Aplicaciones Científicas De Investigación
Solubility and Pharmacokinetics
Piperiacetildenafil, a compound similar to sildenafil, shows promise in improving solubility and bioavailability characteristics. Sildenafil, used to treat erectile dysfunction and pulmonary arterial hypertension, has been modified to enhance its solubility and pharmacokinetic properties. By interacting with dicarboxylic acids, new salts and cocrystals of sildenafil are formed, offering improved solubility and faster dissolution rates compared to the citrate salt. For instance, the glutarate salt of sildenafil exhibits a 3.2-fold improvement in solubility compared to its citrate counterpart. This enhanced solubility may lead to quicker onset and increased plasma levels of the drug, potentially improving therapeutic outcomes (Sanphui, Tothadi, Ganguly, & Desiraju, 2013).
Neuroprotective and Anti-fatigue Effects
Sildenafil, and by extension similar compounds like this compound, have been explored for their neuroprotective and anti-fatigue effects. Studies have investigated the impact of sildenafil in models of Parkinson's disease. However, findings suggest that sildenafil does not significantly affect fatigue, as assessed by swim tests in mice. Moreover, in models of Parkinson's disease, sildenafil does not induce notable changes in rotational behavior or protect against dopamine depletion in the striatum. This indicates that while sildenafil and its derivatives may have potential in certain neurological applications, their effectiveness in treating fatigue or providing neuroprotection in Parkinson's disease is limited or inconclusive (Uthayathas, Karuppagounder, Tamer, Parameshwaran, Değim, Suppiramaniam, & Dhanasekaran, 2007).
Cardioprotective Effects
This compound, due to its structural similarities with sildenafil, might also exhibit cardioprotective effects. Sildenafil has been found to have a preconditioning-like cardioprotective effect against ischemia/reperfusion injury in the heart. The underlying mechanisms involve the activation of nitric oxide signaling pathways, protein kinase C/ERK signaling, and mitochondrial ATP-sensitive potassium channels. These actions can attenuate cell death resulting from necrosis and apoptosis, suggesting that this compound might also have potential uses in protecting cardiac tissue from ischemic injury (Kukreja, Salloum, Das, Ockaili, Yin, Bremer, Fisher, Wittkamp, Hawkins, Chou, Kukreja, Wang, Marwaha, & Xi, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3/c1-4-9-18-21-22(28(3)27-18)24(31)26-23(25-21)17-14-16(10-11-20(17)32-5-2)19(30)15-29-12-7-6-8-13-29/h10-11,14H,4-9,12-13,15H2,1-3H3,(H,25,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYQUYOYQKGWNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCCCC4)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCCCC4)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




